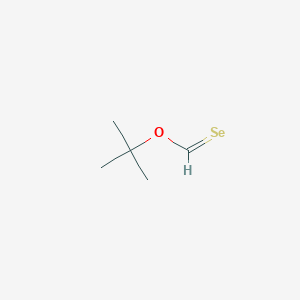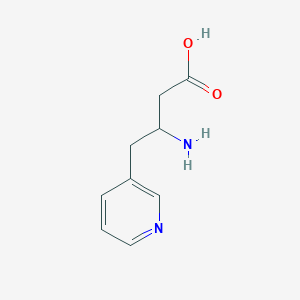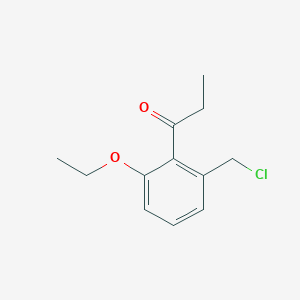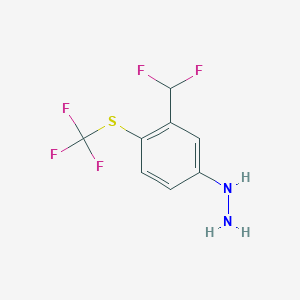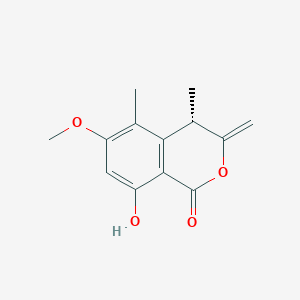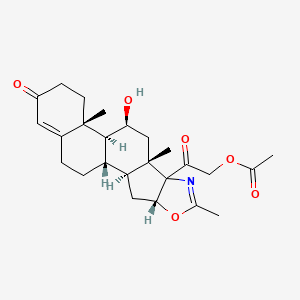
1,2-Dihydro-deflazacort
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-deflazacort: is a synthetic corticosteroid, specifically an oxazoline derivative of prednisolone. It is characterized by its high efficacy and good tolerability, making it a valuable compound in medical treatments. This compound is known for its anti-inflammatory and immunosuppressive properties, which are beneficial in treating various conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and other inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dihydro-deflazacort involves a series of chemical synthesis reactions. The process includes elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . These reactions are carried out under mild conditions, making the process relatively simple and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically starts with the extraction of turmeric extractive saponin. This is followed by ring opening hydrolysis to obtain diene, which is then oxidized to form 16ALPHA,17ALPHA-epoxyprogesterone. Subsequent steps include fermentation, peroxidization, protection, ammonification, cyclization, reduction, hydrolysis, iodination, and replacement to finally obtain this compound .
化学反应分析
Types of Reactions: 1,2-Dihydro-deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
1,2-Dihydro-deflazacort has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and immune responses.
作用机制
The mechanism of action of 1,2-Dihydro-deflazacort involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs).
相似化合物的比较
Prednisolone: A corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: Another corticosteroid used for similar medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects
Uniqueness: 1,2-Dihydro-deflazacort is unique due to its oxazoline structure, which provides a favorable pharmacokinetic profile and reduced side effects compared to other corticosteroids. Its high efficacy and good tolerability make it a preferred choice in certain medical treatments .
属性
分子式 |
C25H33NO6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |
InChI 键 |
DVHYMQCBFIHMSV-VOXZJPIXSA-N |
手性 SMILES |
CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |
规范 SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


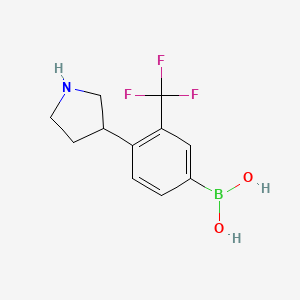
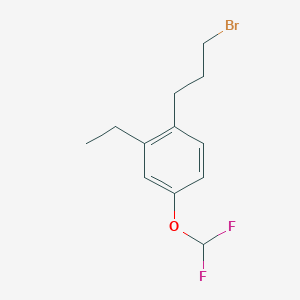
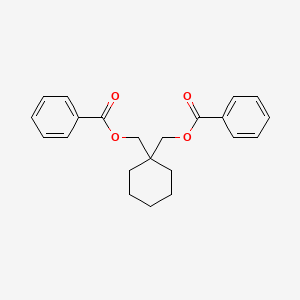


![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

